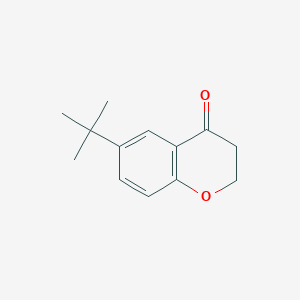

6-(tert-Butyl)chroman-4-one

Overview

Description

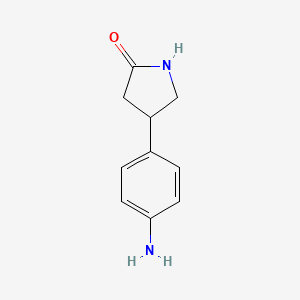

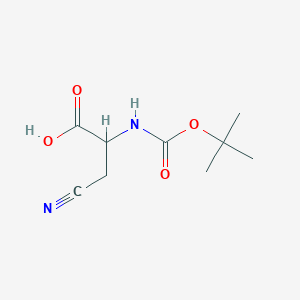

6-(tert-Butyl)chroman-4-one , also known as 6-tert-Butyl-4H-chromen-4-one , is a heterocyclic compound with a chromanone framework. It belongs to the class of oxygen-containing heterocycles . This structural motif plays a crucial role as a building block in the synthesis of various medicinal compounds. Its remarkable biological and pharmaceutical activities make it an intriguing subject of study .

Synthesis Analysis

Several synthetic methods have been explored for the preparation of 4-chromanone-derived compounds. Researchers have focused on improving methodologies to access these valuable molecules. These methods involve the construction of the chroman-4-one framework, which serves as a versatile intermediate for further functionalization. Recent studies (from 2016 to 2021) have contributed to our understanding of synthetic routes and reaction conditions for obtaining 4-chromanone derivatives .

Scientific Research Applications

Antioxidant Activities

6-(tert-Butyl)chroman-4-one and related compounds demonstrate antioxidant activities. The hydrogen atom donating activities of related compounds like 2,6-di-tert-butyl-4-methylphenol and 3,5-di-tert-butylcatechol were measured, indicating their potential as antioxidants in various solvents (Barclay, Edwards, & Vinqvist, 1999).

Synthesis and Structural Studies

The synthesis of compounds structurally similar to this compound, such as 4-tert-butyl-1,1-dimethylindan and its isomers, has been researched, providing insights into the structural aspects and reaction processes of these compounds (Eisenbraun et al., 1982).

X-ray Studies

X-ray studies of tert-butyl compounds reveal details about their molecular structures. For example, the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate highlighted the axial orientation of side chains and provided insights into molecular packing driven by hydrogen bonds (Didierjean et al., 2004).

Ligand Synthesis

Research on 4'-tert-butyl-2,2':6',2''-terpyridine, a ligand similar to this compound, reveals insights into its synthesis and characterization. This includes understanding the packing forces involving hydrogen bonds and weak CH···π contacts in its solid-state structure (Constable et al., 2012).

Spin Interaction Studies

Compounds related to this compound have been used in spin interaction studies in zinc complexes of Schiff and Mannich bases, contributing to the understanding of magnetic coupling and zero-field splitting in these systems (Orio et al., 2010).

Oxidation Studies

Studies on the oxidation of tert-butyltetralins, compounds similar to this compound, provide insights into the selectivity and efficiency of oxidation processes in synthetic chemistry (Duncan et al., 1973).

Bromination Research

Research on bromination processes involving tert-butyl compounds similar to this compound offers insights into substitution reactions and the application of deuterium isotope effects in synthesis (Lange, Organ, & Roche, 1992).

properties

IUPAC Name |

6-tert-butyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHDZXWBSWGOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553196 | |

| Record name | 6-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23067-77-8 | |

| Record name | 6-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.